molecular formula C8H8Cl3NO B2735212 Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride CAS No. 2155856-51-0

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride

Cat. No.: B2735212
CAS No.: 2155856-51-0
M. Wt: 240.51
InChI Key: NUXLONIZDCEYAF-UHFFFAOYSA-N
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Description

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO·HCl and a molecular weight of 240.52 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride typically involves the reaction of 2,4-dichlorobenzonitrile with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichlorobenzene-1-carboxylate
  • Methyl 2,4-dichlorobenzene-1-carboxamide
  • Methyl 2,4-dichlorobenzene-1-carboxylate hydrochloride

Uniqueness

Methyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as an intermediate in the synthesis of complex molecules and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

methyl 2,4-dichlorobenzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO.ClH/c1-12-8(11)6-3-2-5(9)4-7(6)10;/h2-4,11H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXLONIZDCEYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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